N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide
CAS No.: 900011-65-6
Cat. No.: VC4237859
Molecular Formula: C23H25N3O5S
Molecular Weight: 455.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900011-65-6 |
|---|---|
| Molecular Formula | C23H25N3O5S |
| Molecular Weight | 455.53 |
| IUPAC Name | N-[4-[[1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C23H25N3O5S/c1-16(27)24-18-7-9-19(10-8-18)32(28,29)26-14-13-25-12-4-5-20(25)23(26)17-6-11-21(30-2)22(15-17)31-3/h4-12,15,23H,13-14H2,1-3H3,(H,24,27) |
| Standard InChI Key | ZNTZWRCJUVZPFN-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC |
Introduction
N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide is a complex organic compound belonging to the class of sulfonamide derivatives. It features a unique molecular structure that includes a pyrrolo[1,2-a]pyrazine core, a sulfonyl group, and a phenyl ring, contributing to its potential pharmacological applications, particularly as an inhibitor of specific kinases involved in cellular processes .
Key Features:
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Molecular Formula: C23H25N3O5S
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Molecular Weight: 455.5 g/mol
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CAS Number: 900011-65-6
Synthesis of N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide
The synthesis of this compound typically involves multi-step organic reactions. These may include the use of acetic anhydride for acetylation and sulfonyl chlorides for introducing the sulfonyl group. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve high yields and purity.
Synthesis Steps:
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Preparation of the Pyrrolo[1,2-a]pyrazine Core: This involves constructing the pyrrolo[1,2-a]pyrazine ring system, often through condensation reactions.
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Introduction of the Sulfonyl Group: Sulfonyl chlorides are used to introduce the sulfonyl group onto the pyrrolo[1,2-a]pyrazine core.
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Coupling with Phenyl Acetamide: The final step involves coupling the sulfonylated pyrrolo[1,2-a]pyrazine derivative with phenyl acetamide.
Potential Applications
This compound has been associated with the inhibition of p90 ribosomal S6 kinase (RSK), which plays a crucial role in cell signaling pathways related to cancer and other diseases. Its structural complexity suggests a multifaceted interaction profile, making it a subject of interest in medicinal chemistry and drug development.
Potential Therapeutic Targets:
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Cancer: Inhibition of RSK can disrupt cancer cell proliferation and survival pathways.
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Other Diseases: RSK is involved in various cellular processes, suggesting potential applications beyond cancer.
Research Findings
Research into this compound is ongoing, with studies focusing on its synthesis, structural characterization, and potential biological activities. The compound's structure has been referenced in various patents and scientific literature, highlighting its potential as a therapeutic agent .
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